molecular formula C10H11N B1590493 5-Ethylindole CAS No. 68742-28-9

5-Ethylindole

Cat. No.: B1590493
CAS No.: 68742-28-9
M. Wt: 145.2 g/mol
InChI Key: OLOBSRWDALLNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylindole is a derivative of indole, a significant heterocyclic compound that is widely found in natural products and pharmaceuticals. Indoles are known for their biological activity and are often used as building blocks in organic synthesis. This compound, specifically, is characterized by an ethyl group attached to the fifth position of the indole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for preparing 5-Ethylindole involves a five-step synthesis according to the Fischer indole synthesis. This includes:

Industrial Production Methods: In industrial settings, this compound can be synthesized by catalytic dehydrogenation and decarboxylation of this compound-2-carboxylic acid and its ethyl ester. This method is advantageous as it can significantly increase the yield compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the indole ring or the ethyl group.

    Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the carbon atoms of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products: The major products formed from these reactions include various substituted indoles, such as 5-vinylindole, which can be synthesized by dehydrogenation and decarboxylation of this compound-2-carboxylic acid .

Scientific Research Applications

Pharmaceutical Development

5-Ethylindole plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance therapeutic efficacy, particularly in drugs targeting neurological disorders.

  • Key Applications:
    • Synthesis of indole derivatives used in antidepressants and antipsychotics.
    • Potential in developing compounds that target specific receptors involved in neurological pathways.

Case Study:
A study highlighted the synthesis of novel indole derivatives from this compound, demonstrating improved binding affinity to serotonin receptors compared to traditional compounds .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the creation of fragrances and flavorings. It contributes to a natural scent profile that is appealing in consumer products.

  • Key Applications:
    • Used in perfumes and scented products.
    • Incorporated into food flavorings to enhance taste.

Data Table: Applications in Flavoring

Product TypeApplicationNotes
PerfumesFragrance baseNatural scent enhancement
Food FlavoringsFlavor enhancerEnhances taste profiles

Material Science

In material science, this compound is employed in developing advanced materials, including polymers and coatings. Its properties improve thermal stability and mechanical strength.

  • Key Applications:
    • Development of high-performance polymers.
    • Coatings that require enhanced durability.

Case Study:
Research demonstrated that incorporating this compound into polymer matrices significantly improved their thermal stability compared to control samples without the compound .

Biochemical Research

This compound is utilized in biochemical studies related to enzyme activity and metabolic pathways. It aids researchers in understanding biological processes and developing new biotechnological applications.

  • Key Applications:
    • Investigating enzyme kinetics.
    • Studying metabolic pathways involving indole compounds.

Data Table: Biochemical Research Applications

Research FocusApplicationFindings
Enzyme ActivityKinetic studiesInsights into metabolic functions
Metabolic PathwaysPathway analysisIdentification of new targets

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential as a bioactive compound. It contributes to developing environmentally friendly pesticides and growth regulators.

  • Key Applications:
    • Development of bio-pesticides.
    • Use as a plant growth regulator.

Case Study:
A study evaluated the efficacy of this compound-based formulations as bio-pesticides against common agricultural pests, showing promising results in reducing pest populations while being safe for beneficial insects .

Comparison with Similar Compounds

    Indole: The parent compound, widely studied for its biological activity.

    5-Methylindole: Similar structure with a methyl group instead of an ethyl group.

    5-Vinylindole: Another derivative with a vinyl group at the fifth position.

Uniqueness of 5-Ethylindole: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity differently compared to other indole derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .

Biological Activity

5-Ethylindole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an ethyl group at the 5-position of the indole ring. This modification can influence its biological activity compared to other indole derivatives.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound exhibits significant bactericidal activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes. For instance, similar compounds like 5-methylindole have demonstrated efficacy against antibiotic-resistant strains, suggesting a potential for this compound to act as an adjuvant in antibiotic therapy .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 mM
Escherichia coli16 mM
Pseudomonas aeruginosa4 mM

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

  • Research Findings : A study indicated that derivatives of indole, including this compound, demonstrated significant inhibition of COX-2 activity, which is crucial in the inflammatory response . This suggests that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation.

Case Study: Indole Derivatives in Antimicrobial Therapy

A comparative analysis was conducted on various indole derivatives, including this compound. The study found that while traditional antibiotics showed limited effectiveness against resistant strains, indole derivatives significantly enhanced antibacterial activity. This was particularly evident when used in conjunction with aminoglycoside antibiotics .

Research on Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers evaluated the effects of this compound on RAW264.7 macrophages. The results indicated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, a critical mediator in inflammation. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Pharmacokinetics and Safety Profile

While the biological activities of this compound are promising, understanding its pharmacokinetic properties is essential for therapeutic applications. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development.

Properties

IUPAC Name

5-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOBSRWDALLNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496385
Record name 5-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68742-28-9
Record name 5-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The Indole 9 (2.2 g, 7.29 mmol) was dissolved in THF (20 mL) and a solution of ammonium fluoride (NH4F; 1.4 g, 37.8 mmol) in MeOH (20 mL) was added and stirred for 72 hours at room temperature. The solvent was evaporated and the residue was dissolved in ethyl acetate. The organic layer was washed with 2N H3PO4, dried over MgSO4, filtered and evaporated to give compound 10 as an off white solid (1.06 g; M+1=146.2).
Name
Indole
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylindole
Reactant of Route 2
Reactant of Route 2
5-Ethylindole
Reactant of Route 3
Reactant of Route 3
5-Ethylindole
Reactant of Route 4
5-Ethylindole
Reactant of Route 5
Reactant of Route 5
5-Ethylindole
Reactant of Route 6
Reactant of Route 6
5-Ethylindole
Customer
Q & A

Q1: What is a significant chemical transformation that 5-Ethylindole can undergo, and what is the significance of the product?

A1: this compound can be converted to 5-Vinylindole through a combined dehydrogenation and decarboxylation reaction using a suitable catalyst [, ]. 5-Vinylindole is a valuable building block in organic synthesis, particularly for creating complex molecules like indole alkaloids, which exhibit diverse biological activities [].

Q2: Can you elaborate on the synthesis of 5-Vinylindole from this compound and the conditions involved?

A2: The synthesis involves catalytic dehydrogenation of this compound, potentially using a palladium catalyst at elevated temperatures [, ]. Alternatively, it can be synthesized through the simultaneous dehydrogenation and decarboxylation of 5-ethyl-indole-2-carboxylic acid or its ethyl ester []. This reaction likely proceeds through a concerted mechanism, where the catalyst facilitates both the removal of hydrogen from the ethyl group and the elimination of carbon dioxide.

Q3: Are there any other reported reactions involving this compound as a starting material?

A3: Yes, a study describes the synthesis of 5-ethyllindolin-2-one from 5-Ethylisatin, which could be prepared from 5-Ethylaniline []. This compound serves as a precursor for synthesizing various 3-acetyl-N-alkyl-2-chloro-5-ethylindoles via Vilsmeier-Haack acylation and subsequent N-alkylation reactions []. These derivatives might hold potential for further derivatization and exploration of their biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.